(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide: Similar structure but with a different position of the nitro group.
(E)-2-cyano-3-(5-(3-aminophenyl)furan-2-yl)acrylamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities compared to its analogs.
Properties
CAS No. |
302552-94-9 |
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Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)17(19)20/h1-7H,(H2,16,18) |
InChI Key |
GZQOBPXLYWIDLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
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